2,2'-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one)
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Overview
Description
2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) is a complex organic compound known for its unique chemical structure and properties. This compound features a phenylene group flanked by two oxazol-5(4H)-one rings, each substituted with a 4-chlorophenyl group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-2-oxazoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxazol-5(4H)-one rings into more reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyleneoxazol-5(4H)-one): Lacks the chlorophenyl substitution, leading to different chemical properties.
2,2’-(1,4-Phenylene)bis(4-((4-methylphenyl)methylene)oxazol-5(4H)-one): Substituted with a methyl group instead of chlorine, affecting its reactivity and applications.
Uniqueness
The presence of the 4-chlorophenyl groups in 2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Properties
CAS No. |
85391-56-6 |
---|---|
Molecular Formula |
C26H14Cl2N2O4 |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2-[4-[(4E)-4-[(4-chlorophenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H14Cl2N2O4/c27-19-9-1-15(2-10-19)13-21-25(31)33-23(29-21)17-5-7-18(8-6-17)24-30-22(26(32)34-24)14-16-3-11-20(28)12-4-16/h1-14H/b21-13+,22-14+ |
InChI Key |
NKZVURJGEMOKSH-JFMUQQRKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C/C5=CC=C(C=C5)Cl)/C(=O)O4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)Cl)C(=O)O4)Cl |
Origin of Product |
United States |
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